molecular formula C13H12O5 B13929017 4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester

4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13929017
M. Wt: 248.23 g/mol
InChI Key: PXPWMZJYIUZLAP-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester is an organic compound with the molecular formula C13H12O5 It is a derivative of naphthalene, characterized by the presence of hydroxyl and methoxy groups, as well as a carboxylic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-Naphthalenemethanol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-, methyl ester
  • 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-6-methoxy-, methyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester is unique due to the specific positioning of the hydroxyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 4,5-dihydroxy-7-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O5/c1-17-9-4-7-3-8(13(16)18-2)5-10(14)12(7)11(15)6-9/h3-6,14-15H,1-2H3

InChI Key

PXPWMZJYIUZLAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)OC

Origin of Product

United States

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